2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one
Description
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(8-11)9-12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCNFDOQYWDRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one typically involves the reaction of 3-aminopyrrolidine with phenylacetone under controlled conditions. The reaction can be carried out in a solvent such as dichloromethane or ethanol, with a catalyst like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-(3-nitro-pyrrolidin-1-yl)-1-phenylethan-1-one.
Reduction: Formation of 2-(3-amino-pyrrolidin-1-yl)-1-phenylethan-1-one.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: It has been investigated for its pharmacological properties, including its potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the phenyl group can participate in π-π interactions. These interactions can modulate biological processes and lead to the desired pharmacological effects.
Comparison with Similar Compounds
2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide
2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
